molecular formula C9H14N3O7P B13408606 [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B13408606
M. Wt: 307.20 g/mol
InChI Key: NCMVOABPESMRCP-KYVYOHOSSA-N
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Description

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves several stepsThe final step involves the phosphorylation of the hydroxyl group to form the dihydrogen phosphate ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

Scientific Research Applications

Chemistry

In chemistry, [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its role in cellular processes. It is involved in nucleotide metabolism and can be used as a probe to study enzyme activities and metabolic pathways .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and other high-value chemicals. Its unique properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound binds to enzymes involved in nucleotide metabolism, inhibiting their activity and affecting cellular processes. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
  • [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methoxybenzoate

Uniqueness

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate stands out due to its specific stereochemistry and functional groups. This unique combination allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C9H14N3O7P

Molecular Weight

307.20 g/mol

IUPAC Name

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5?,6-,8-/m1/s1

InChI Key

NCMVOABPESMRCP-KYVYOHOSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)COP(=O)(O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O

Origin of Product

United States

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